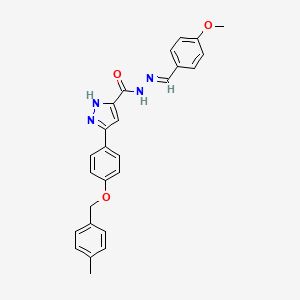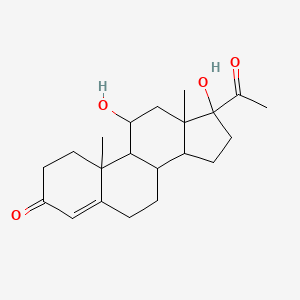
11,17-Dihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,17-Dihidroxi pregn-4-eno-3,20-diona, también conocida como Oxenol, es un compuesto glucocorticoide con la fórmula molecular C21H30O4 y un peso molecular de 346,46 g/mol . Este compuesto es parte de la familia de la hidrocortisona y se utiliza como estándar de referencia en las pruebas farmacéuticas .
Métodos De Preparación
La síntesis de 11,17-Dihidroxi pregn-4-eno-3,20-diona implica la hidroxilación de la progesterona. Un método incluye el uso de tres especies del género Humicola para producir el producto dihidroxilado . Los métodos de producción industrial a menudo implican el uso de enzimas específicas o reactivos químicos para lograr la hidroxilación deseada en las posiciones 11 y 17 de la estructura de la pregn-4-eno-3,20-diona .
Análisis De Reacciones Químicas
11,17-Dihidroxi pregn-4-eno-3,20-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, catalizadores específicos y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
11,17-Dihidroxi pregn-4-eno-3,20-diona tiene una amplia gama de aplicaciones de investigación científica:
Biología: El compuesto se estudia por su papel en varios procesos biológicos, incluida la regulación hormonal y las vías metabólicas.
Mecanismo De Acción
El mecanismo de acción de 11,17-Dihidroxi pregn-4-eno-3,20-diona implica su interacción con los receptores de glucocorticoides. Al unirse a estos receptores, el compuesto modula la expresión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. Esto lleva a la supresión de citocinas proinflamatorias y la promoción de proteínas antiinflamatorias .
Comparación Con Compuestos Similares
11,17-Dihidroxi pregn-4-eno-3,20-diona se puede comparar con otros compuestos similares como:
11,17,21-Trihidroxi pregn-4-eno-3,20-diona: Este compuesto tiene un grupo hidroxilo adicional en la posición 21, lo que puede alterar su actividad biológica y farmacocinética.
11,17,19,21-Tetrahidroxi pregn-4-eno-3,20-diona: La presencia de múltiples grupos hidroxilo puede afectar significativamente la solubilidad y la reactividad del compuesto.
Hidrocortisona: Un glucocorticoide conocido con propiedades antiinflamatorias similares pero perfiles farmacológicos diferentes.
Estas comparaciones resaltan la singularidad de 11,17-Dihidroxi pregn-4-eno-3,20-diona en términos de su patrón de hidroxilación específico y sus efectos biológicos resultantes.
Propiedades
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862346 |
Source


|
| Record name | 11,17-Dihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
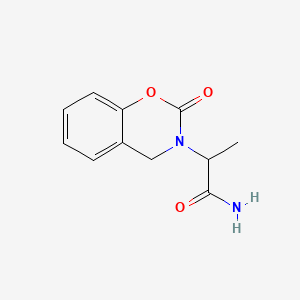
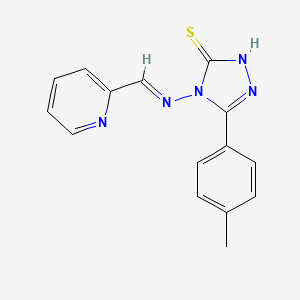
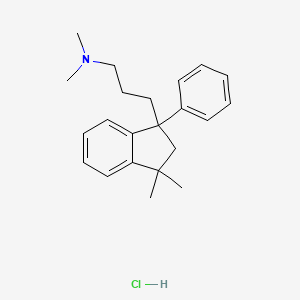
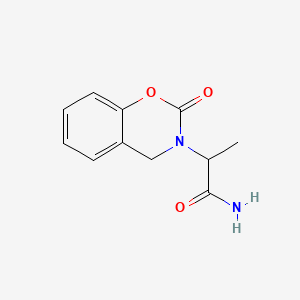
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)


